Naphtho[2,1-d]isoxazol-3(2H)-one
Description
These compounds feature a naphthalene ring fused to an isoxazole moiety, a heterocyclic ring containing oxygen and nitrogen.
The closest analog in the evidence is Naphtho[2,3-d]isoxazol-3(2H)-one (CAS: 94734-31-3), with molecular formula C₁₁H₇NO₂ and molecular weight 185.18 g/mol . Its synthesis and characterization highlight the importance of fused-ring systems in modulating chemical reactivity and biological interactions.
Properties
Molecular Formula |
C11H7NO2 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
benzo[g][1,2]benzoxazol-3-one |
InChI |
InChI=1S/C11H7NO2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)14-12-11/h1-6H,(H,12,13) |
InChI Key |
WVHGFGNWLQKQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2ONC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-d]isoxazol-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of a naphthoquinone derivative with hydroxylamine. The process typically includes the following steps:
Naphthoquinone reacts with hydroxylamine hydrochloride in the presence of a base, often sodium hydroxide, at room temperature.
The mixture is then heated to promote cyclization, forming the isoxazole ring.
The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
For industrial production, methods such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times. These methods generally involve:
The use of high-energy microwaves to accelerate the reaction between naphthoquinone and hydroxylamine.
Optimized reaction conditions, including the use of specific solvents and catalysts, to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Naphtho[2,1-d]isoxazol-3(2H)-one is known to undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert it to corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products Formed
Depending on the reaction type, major products include:
From oxidation: Nitro derivatives or carboxylic acids.
From reduction: Amines or alcohol derivatives.
From substitution: Halogenated isoxazole derivatives.
Scientific Research Applications
Naphtho[2,1-d]isoxazol-3(2H)-one has found diverse applications in scientific research:
Chemistry: : As a building block for synthesizing more complex heterocyclic compounds.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: : Used in the synthesis of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The compound's mechanism of action often involves its reactivity towards nucleophiles and electrophiles, owing to the electron-rich nature of the isoxazole ring. It can interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their functions. These interactions may involve pathways like enzyme inhibition or receptor antagonism, depending on the specific application and derivative used.
Comparison with Similar Compounds
Structural and Chemical Properties
Below is a comparative analysis of key fused isoxazole and related heterocyclic derivatives:
Key Observations :
- Naphtho[2,3-d]isoxazol-3(2H)-one has a lower molecular weight compared to sulfur-containing analogs like Naphtho[2,1-d]thiazol-2(3H)-one , which may influence solubility and bioavailability.
Critical Insights :
- Thiazole analogs may exhibit distinct pharmacokinetic profiles due to sulfur’s lipophilicity, though specific data are absent in the evidence .
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